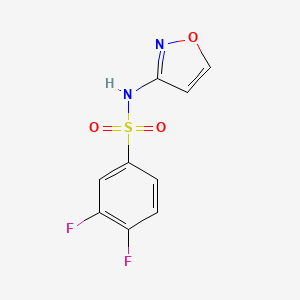

3,4-difluoro-N-3-isoxazolylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide often involves multi-step chemical processes that include the formation of isoxazole rings and the introduction of sulfonyl and fluoro groups. One common approach for synthesizing similar compounds involves the cyclocondensation reactions of appropriate precursors, such as hydrazines with ketones or aldehydes, followed by sulfonation and fluorination steps to introduce the desired functional groups. These methods are designed to achieve high regioselectivity and yield, making them suitable for the synthesis of a wide range of sulfonamide derivatives with varied substituents (Dudutienė et al., 2013).

Molecular Structure Analysis

The molecular structure of 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide and related compounds can be characterized using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the molecular geometry, bond lengths, angles, and the spatial arrangement of atoms within the molecule. The presence of fluorine atoms influences the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets (Gel'mbol'dt et al., 2004).

Chemical Reactions and Properties

Compounds like 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide participate in various chemical reactions, including conjugate addition, electrophilic substitution, and nucleophilic displacement reactions. The fluorine atoms and the isoxazole ring significantly influence the compound's reactivity, making it a versatile intermediate for synthesizing more complex molecules. The sulfonyl group also contributes to the compound's reactivity, offering sites for further functionalization (Meng et al., 2013).

科学的研究の応用

Generation of Benzosultams

A study by Xiang, Kuang, and Wu (2016) demonstrates the use of 2-ethynylbenzenesulfonamides, which share a structural similarity with 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide, in the generation of benzosultams. Under visible light irradiation and in the presence of a photocatalyst, these compounds undergo a transformation to produce 3-(2,2,2-trifluoroethylidene)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides. This process highlights a photo-initiated trifluoromethylation leading to C–N bond formation, suggesting potential applications in synthesizing complex sulfonamide-based structures such as benzosultams (Xiang, Kuang, & Wu, 2016).

Fluorinated Benzenesulfonamides as CA Inhibitors

Dudutienė et al. (2015) explore the functionalization of fluorinated benzenesulfonamides, including compounds structurally related to 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide, and their inhibitory properties toward carbonic anhydrases (CAs). This study reveals that substituted tri- and tetrafluorobenzenesulfonamides exhibit high affinity and isoform-selective inhibition of CAs, with variations in substituents at the 2-, 3-, and 4-positions yielding compounds with a broad range of binding affinities and selectivities. Such compounds, particularly 2,4-substituted-3,5,6-trifluorobenzenesulfonamides, were found to be effective CA XIII inhibitors, indicating their potential application in designing inhibitors for various CA isoforms (Dudutienė et al., 2015).

Synthesis of Chiral Fluorinated Isoxazol-5(4H)-ones

Meng et al. (2013) report an organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination synthesis of chiral fluorinated isoxazol-5(4H)-ones, using compounds like 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide. This process involves the use of nitroolefins and N-fluorobenzenesulfonimide (NFSI) to obtain chiral fluorinated isoxazol-5(4H)-ones with high yields, enantio-, and diastereoselectivities. This method indicates the utility of fluorinated benzenesulfonamides in synthesizing chiral fluorinated compounds, which have potential applications in medicinal chemistry and the development of bioactive molecules (Meng et al., 2013).

特性

IUPAC Name |

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O3S/c10-7-2-1-6(5-8(7)11)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHGVZHDZFHFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=NOC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49816913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)